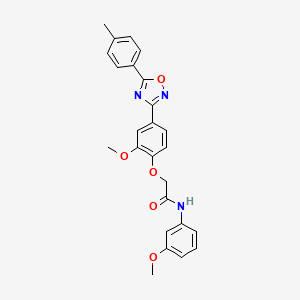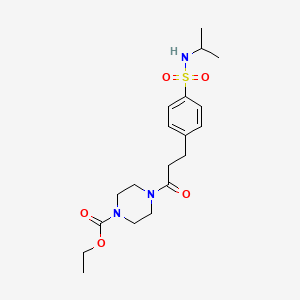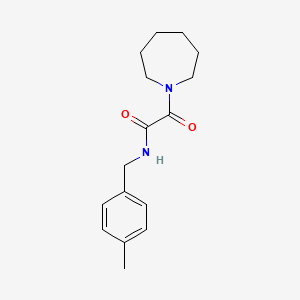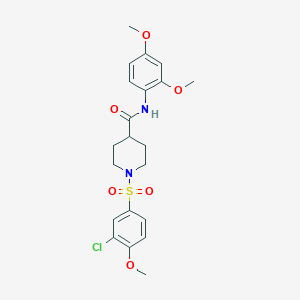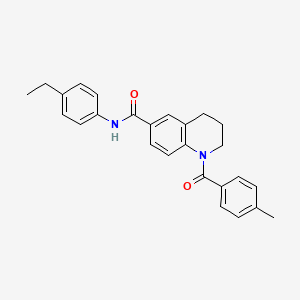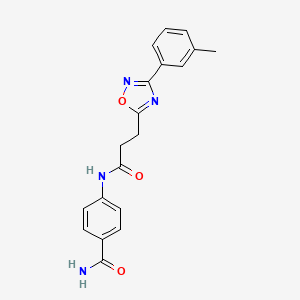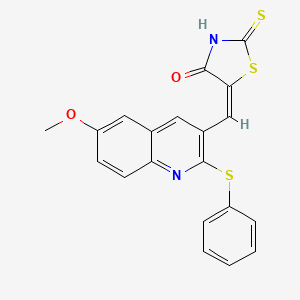![molecular formula C24H26N2O4S B7705847 N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7705847.png)
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB belongs to the class of sulfonamide compounds that have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activities at low concentrations. However, N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide also has some limitations, including its solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide. One area of interest is the development of more potent and selective analogs of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide for use in drug discovery. Another area of interest is the investigation of the mechanisms underlying the biological activities of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, which could lead to the development of new therapeutic targets. Additionally, the use of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide as a photosensitizer in photodynamic therapy is an area of active research.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylethylamine, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-30-23-16-10-9-15-22(23)25-24(27)19-26(18-17-20-11-5-3-6-12-20)31(28,29)21-13-7-4-8-14-21/h3-16H,2,17-19H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAKIQXYNUBFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

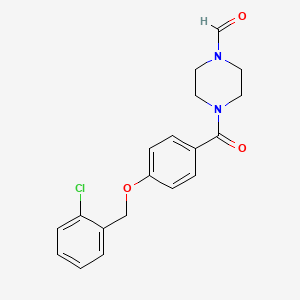
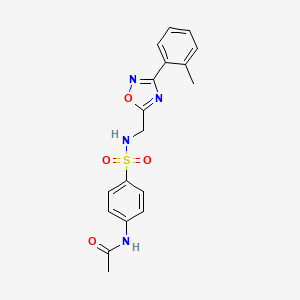
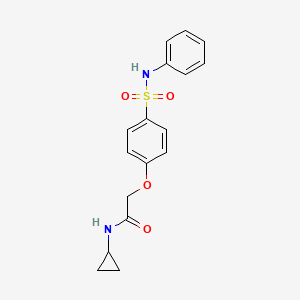
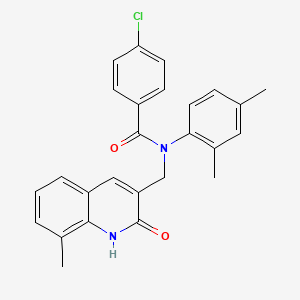
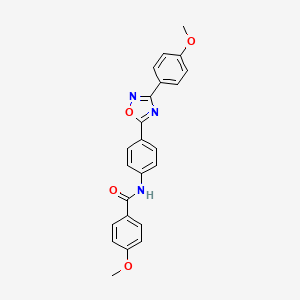
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)
